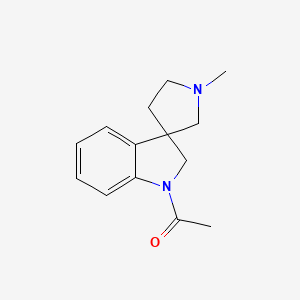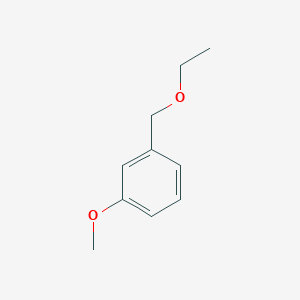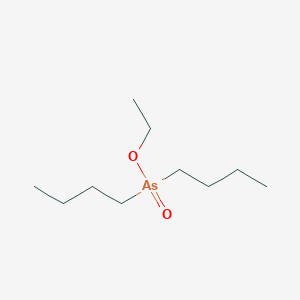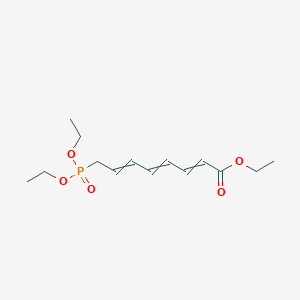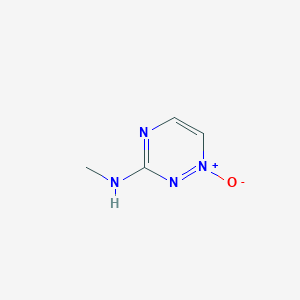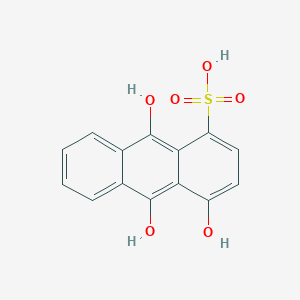
4,9,10-Trihydroxyanthracene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9,10-Trihydroxyanthracene-1-sulfonic acid is an aromatic sulfonic acid derivative of anthracene This compound is characterized by the presence of three hydroxyl groups and one sulfonic acid group attached to the anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,9,10-Trihydroxyanthracene-1-sulfonic acid typically involves the sulfonation of anthracene derivatives. One common method is the reaction of anthracene with sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve high-speed ball milling (HSBM) of arenes with sodium bisulfate monohydrate (NaHSO4·H2O) in the presence of phosphorus pentoxide (P2O5). This method is advantageous due to its efficiency and the elimination of harmful organic solvents .
化学反応の分析
Types of Reactions: 4,9,10-Trihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
4,9,10-Trihydroxyanthracene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,9,10-Trihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially modulating pathways involved in oxidative stress and inflammation .
類似化合物との比較
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl groups.
9,10-Anthraquinone: Lacks both the sulfonic acid and hydroxyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the sulfonic acid group.
Uniqueness: 4,9,10-Trihydroxyanthracene-1-sulfonic acid is unique due to the combination of hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
64651-73-6 |
|---|---|
分子式 |
C14H10O6S |
分子量 |
306.29 g/mol |
IUPAC名 |
4,9,10-trihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O6S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6,15-17H,(H,18,19,20) |
InChIキー |
AWSKIBVUNUTFCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


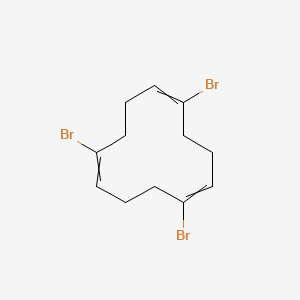
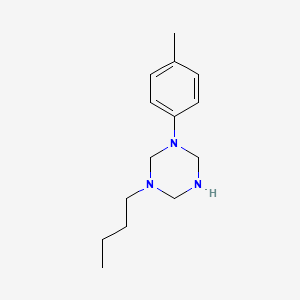
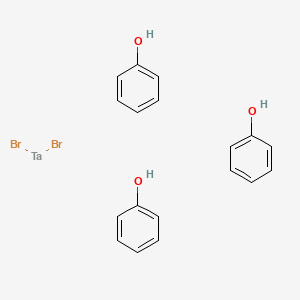
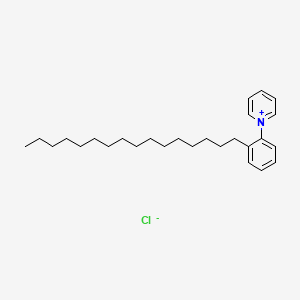
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)

